7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide
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Overview
Description
7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide is a chemical compound with the molecular formula C8H10ClN3O5S2. It is a specialty product often used in proteomics research
Chemical Reactions Analysis
7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals .
Comparison with Similar Compounds
7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share a similar sulfonamide group and have antibacterial properties.
Hydrochlorothiazide: This compound is a diuretic used to treat hypertension and edema. It shares a similar thiazide structure but lacks the sulfonamide group.
Properties
IUPAC Name |
6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(19(16,17)11-3-10-6)2-7(5)18(14,15)12-4-13/h1-2,10-13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGRFYVKAMNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676276 |
Source
|
Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-18-1 |
Source
|
Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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